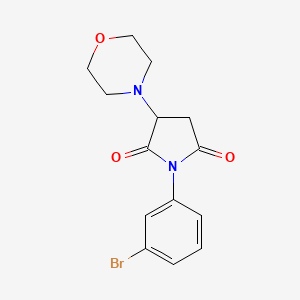![molecular formula C21H24N2O4S B5202950 propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5202950.png)
propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as PPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPAC is a member of the thioamide family, which has been extensively studied for their biological and medicinal properties.
Mecanismo De Acción
Propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate's mechanism of action is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes in the body. propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and leading to an increase in acetylcholine levels in the brain. propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been found to bind to tubulin, a protein involved in cell division, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been found to have a range of biochemical and physiological effects. In addition to its anticancer and anti-Alzheimer's properties, propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have anti-inflammatory and antioxidant effects. It has also been found to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its high yield and purity, and its potential applications in various fields. However, there are also some limitations to working with propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate. One area of interest is its potential use in the treatment of cancer and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to develop more effective treatments. Another area of interest is its potential use in materials science and biotechnology, where it could be used to develop new materials and technologies. Overall, propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate is a promising compound with a range of potential applications, making it an exciting area of research for the future.
Métodos De Síntesis
Propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of propyl 4-aminobenzoate with 4-propoxybenzoyl isothiocyanate. The resulting compound is then treated with thiosemicarbazide to form propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate. The synthesis of propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been optimized for high yield and purity, making it a promising compound for further research.
Aplicaciones Científicas De Investigación
Propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biotechnology. In medicinal chemistry, propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. propyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
Propiedades
IUPAC Name |
propyl 4-[(4-propoxybenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-3-13-26-18-11-7-15(8-12-18)19(24)23-21(28)22-17-9-5-16(6-10-17)20(25)27-14-4-2/h5-12H,3-4,13-14H2,1-2H3,(H2,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNKFMPTKIRWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5202879.png)
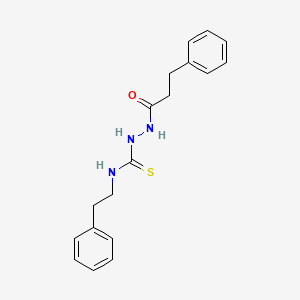
![1-benzyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5202888.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5202894.png)
![2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5202895.png)
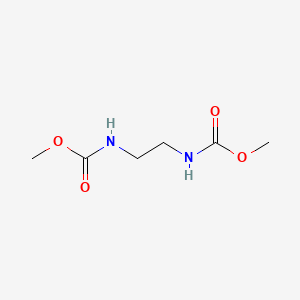
![1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol](/img/structure/B5202907.png)
![2-methyl-3-thioxo-5-(2,3,4-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5202919.png)
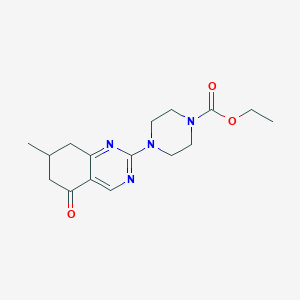
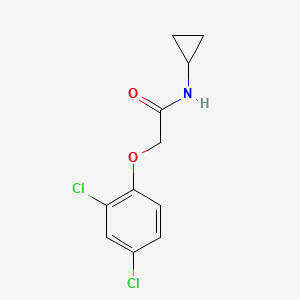
![7-chloro-3,5-dimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5202928.png)
![propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5202930.png)
![3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol](/img/structure/B5202935.png)
